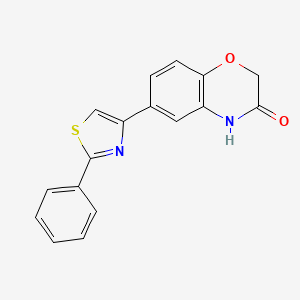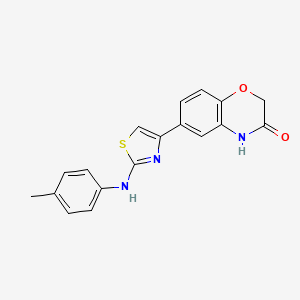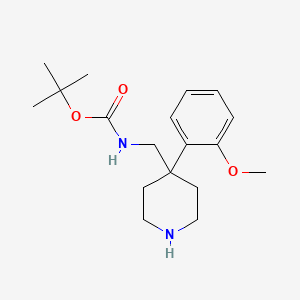
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
Overview
Description
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, commonly known as Boc-AMP, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Aromatase Inhibitors : A study by Hartmann and Batzl (1986) described the synthesis and biological evaluation of compounds, including 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, as inhibitors of estrogen biosynthesis. These compounds were found to be potent in inhibiting human placental aromatase, suggesting potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Aminolysis of Phenyl Methoxybenzoates : A 2011 study by Um and Bae investigated the aminolysis of phenyl 2-methoxybenzoates, including derivatives related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. This study contributes to the understanding of the reaction mechanisms in certain chemical processes, which can be relevant in pharmaceutical and synthetic organic chemistry (Um & Bae, 2011).
Synthesis of Enantiopure Derivatives : Marin et al. (2004) focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a 4,6-dioxopiperidinecarboxylate precursor, closely related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. These derivatives are significant in medicinal chemistry for the development of various pharmaceutical agents (Marin et al., 2004).
c-Met/ALK Inhibitors : In the context of cancer research, a 2013 study by Li et al. described the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, as potent inhibitors of c-Met/ALK, indicating their potential application in treating certain types of cancers (Li et al., 2013).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation : Research by Millet and Baudoin (2015) explored the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, a category that includes 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. This study contributes to the field of organic synthesis, particularly in the efficient construction of complex molecules (Millet & Baudoin, 2015).
properties
IUPAC Name |
tert-butyl N-[[4-(2-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-7-5-6-8-15(14)22-4/h5-8,19H,9-13H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVWJXFZGKNHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678267 | |
| Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158750-87-8 | |
| Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)
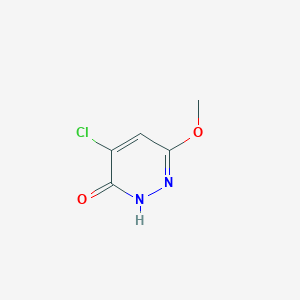
![2,5-Pyrrolidinedione, 1-[2-oxo-3-(triphenylphosphoranylidene)propyl]-](/img/structure/B1650167.png)

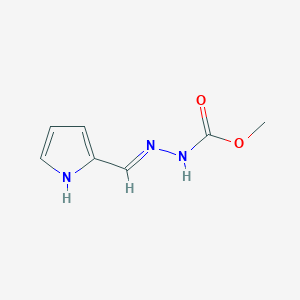


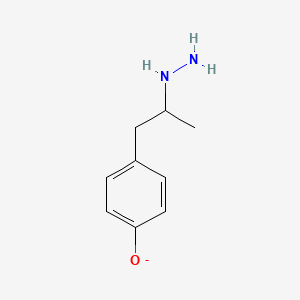

![Carbonothioic dihydrazide, bis[(2,3-dihydroxyphenyl)methylene]-](/img/structure/B1650178.png)

